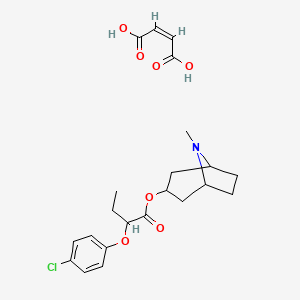![molecular formula C₂₂H₂₇D₅O₂ B1147235 [(2Z,4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate CAS No. 1217219-62-9](/img/structure/B1147235.png)
[(2Z,4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2Z,4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate is a complex organic compound characterized by multiple double bonds and deuterium atoms
Mechanism of Action
Target of Action
The primary target of 9-cis-Retinol Acetate-d5, also known as 9-cis,13-cis-Retinol 15-Acetate-d5, is the retinal pigment epithelium–specific 65-kDa protein (RPE65) . This protein plays a crucial role in the visual cycle, a biological process that allows the eye to convert light into electrical signals .
Mode of Action
9-cis-Retinol Acetate-d5 interacts with its target, RPE65, by serving as a prodrug. It is metabolized into 9-cis-retinal, an active metabolite, which binds to the protein opsins to initiate the process of phototransduction . This interaction results in the conversion of light energy into electrical signals, enabling vision .
Biochemical Pathways
The compound affects the retinoid (visual) cycle, a crucial biochemical pathway in vision. In this pathway, the isomerized chromophore, all-trans-retinal, is reduced to all-trans-retinol, transported to the retinal pigment epithelium (RPE), and converted to fatty acid all-trans-retinyl esters by lecithin/retinol acyltransferase (LRAT). The regeneration of 11-cis-retinal completes this cycle and is critical for maintaining vision .
Pharmacokinetics
The pharmacokinetics of 9-cis-Retinol Acetate-d5 involves its absorption, distribution, metabolism, and excretion (ADME). The compound is administered orally and absorbed into the body. It is then metabolized into its active form, 9-cis-retinal . The compound’s bioavailability is influenced by the vehicle used for its delivery. For instance, soybean oil has been found to provide the highest plasma levels of the compound’s active metabolites .
Result of Action
The action of 9-cis-Retinol Acetate-d5 results in significant improvements in visual function. It has been observed to provide dose-dependent improvement in electroretinographic responses, indicating enhanced retinal function . Moreover, it has been found to preserve retinal morphology in mice lacking RPE65, suggesting its potential therapeutic benefits in certain forms of retinopathy .
Action Environment
The action of 9-cis-Retinol Acetate-d5 can be influenced by various environmental factors. For instance, the choice of vehicle for drug delivery can affect the absorption of the compound and consequently its efficacy . Furthermore, the compound’s stability and action may be influenced by factors such as the age of the subject, as suggested by studies showing improved retinal function in older mice following the administration of the compound .
Biochemical Analysis
Biochemical Properties
9-cis-Retinol Acetate-d5 interacts with various enzymes, proteins, and other biomolecules. It is involved in the biochemical properties and active sites and reaction mechanisms of retinoid-converting enzymes in animals and bacteria, including retinol dehydrogenase, alcohol dehydrogenase, aldo-keto reductase, and aldehyde dehydrogenase .
Cellular Effects
9-cis-Retinol Acetate-d5 has significant effects on various types of cells and cellular processes. It has been shown to block ex vivo apoptosis of peripheral blood lymphocytes and promotes the differentiation of Treg cells in the gut . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 9-cis-Retinol Acetate-d5 involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The isomerization is initiated by catalyst dimerization followed by the formation of a cyclic, six-membered chloropalladate catalyst-substrate adduct, which eventually opens to produce the desired Z-isomer .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, 9-cis-Retinol Acetate-d5 exhibits changes in its effects. Long-term administration of 9-cis-Retinyl Acetate, an artificial retinoid prodrug, was tested on changes in rod and cone visual functions in mice . This included information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 9-cis-Retinol Acetate-d5 vary with different dosages in animal models. In experiments, mice were treated with 9-cis-retinoids orally for 10 months without significant side effects .
Metabolic Pathways
9-cis-Retinol Acetate-d5 is involved in the metabolic pathways that include enzymes or cofactors that it interacts with. This could also include any effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2Z,4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate involves several steps. The starting materials typically include deuterated cyclohexene derivatives and acetylating agents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the correct configuration of double bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters to maintain the integrity of the deuterium atoms and the desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions
[(2Z,4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert double bonds to single bonds, altering the compound’s structure.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
[(2Z,4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(2Z,4E)-hexa-2,4-dienoic acid: A compound with similar double bond configurations.
(2Z,4E)-5-[(1S)-3-(Butylsulfanyl)-1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl]-3-methyl-2,4-pentadienoic acid: Another compound with a similar cyclohexene structure.
Uniqueness
[(2Z,4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate is unique due to the presence of deuterium atoms, which can influence its chemical properties and reactivity. This makes it a valuable compound for studying isotope effects and developing specialized applications.
Properties
IUPAC Name |
[(2Z,4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9-,18-14-/i3D3,11D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNJRVVDBSJHIZ-UMZQUOGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])\C=C\C(=C/C=C/C(=C\COC(=O)C)/C)\C)(C)C)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
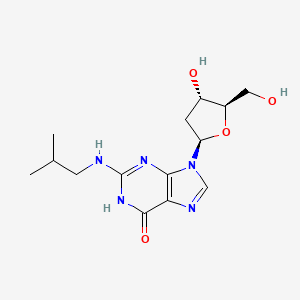
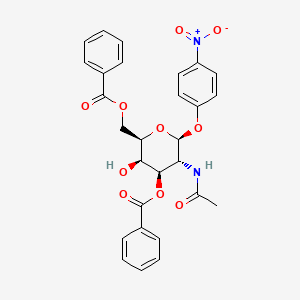

![Threonine, L-, [3H(G)]](/img/structure/B1147157.png)
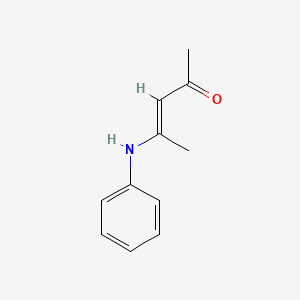


![2-[4-(Aminomethyl)piperidin-1-yl]isoindole-1,3-dione](/img/structure/B1147164.png)
![2,2'-Dihydroxy-[1,1'-binaphthalene]-6,6'-disulfonic Acid SodiuM Salt](/img/structure/B1147165.png)
![(8S,10S,11S,13S,14S)-17-(2-Chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1147167.png)
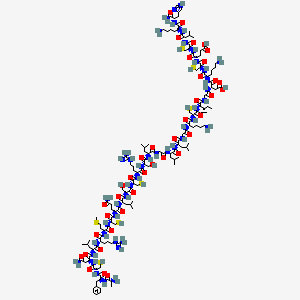
![(8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-6,7,8,8a,9,10,11,12a,13,13a-decahydro-5H-isoquinolino[2,1-g][1,6]naphthyridin-7-ium](/img/structure/B1147170.png)
